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Compound of Interest

Compound Name: Allyl propionate

Cat. No.: B1584478

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Allyl propionate, a Generally Recognized as Safe (GRAS) flavoring substance, is a valuable
compound in the arsenal of food scientists and flavor chemists.[1] Its characteristic fruity and
pungent aroma, reminiscent of pineapple and apricot, allows for its application in a wide array
of food and beverage products. This document provides detailed application notes and
experimental protocols for the effective use and analysis of allyl propionate in a research and
development setting.

Physicochemical Properties and Regulatory Status

Allyl propionate, also known as 2-propenyl propanoate, is an ester with the chemical formula
CeH1002.[2] It is a colorless liquid with a distinct odor profile that is both fruity and ethereal.[3]

Table 1: Physicochemical Properties of Allyl Propionate
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Property Value Reference
CAS Number 2408-20-0 [4]

FEMA Number 2040 [1]14]
Molecular Weight 114.14 g/mol [2]

Boiling Point 123-125 °C [2]

Density ~0.913 g/mL at 25 °C

- Soluble in alcohol; water
Solubility . [5]
solubility: 3649 mg/L

Fruity, pungent, pineapple,
Flavor Profile ] Y Pung P PP [3]
apricot, ethereal

Allyl propionate is listed by the Flavor and Extract Manufacturers Association (FEMA) as a
GRAS substance (FEMA number 2040).[1][4] Its use as a flavoring agent is permitted in food
under the Code of Federal Regulations (21 CFR 172.515).[1] While specific usage levels in
various food categories are not publicly detailed, this information can be obtained from FEMA
upon request.[4][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has
also evaluated allyl propionate and found no safety concerns at current levels of intake when
used as a flavoring agent.[2]

Applications in Food and Beverage Formulations

The unique flavor profile of allyl propionate makes it a versatile ingredient in creating and
enhancing fruit flavors, particularly pineapple. It is often used in combination with other esters
and flavor compounds to achieve a desired taste profile.

Table 2: Potential Applications and Starting Concentration Ranges for Allyl Propionate
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Starting Concentration

Food/Beverage Category Potential Use
Range (ppm)
Beverages (carbonated and Pineapple, tropical fruit, and 1-10
non-carbonated) mixed fruit flavors
Confectionery (hard candy, o ]
Fruity fillings and coatings 5-20

chewing gum)

Baked Goods (fillings, icings) Fruit-flavored fillings and icings 10 - 30

Dairy Products (yogurt, ice Fruit preparations and flavor 15
cream) bases
Gelatins and Puddings Fruit flavor enhancement 2-10

Note: These are suggested starting ranges and should be optimized based on the specific food
matrix and desired flavor intensity.

Experimental Protocols
Synthesis of Allyl Propionate via Fischer Esterification

This protocol describes a general laboratory-scale synthesis of allyl propionate.

Objective: To synthesize allyl propionate from propionic acid and allyl alcohol using an acid
catalyst.

Materials:

Propionic acid

Allyl alcohol

Concentrated sulfuric acid (catalyst)

Anhydrous sodium sulfate

Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)

Diethyl ether (or other suitable organic solvent)

Round-bottom flask

Reflux condenser

Separatory funnel

Distillation apparatus

Heating mantle

Magnetic stirrer and stir bar

Procedure:

In a round-bottom flask, combine equimolar amounts of propionic acid and allyl alcohol.

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant
weight) while stirring.

Assemble the reflux apparatus and heat the mixture to reflux for 1-2 hours. The progress of
the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography
(GC).

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to
neutralize the acid catalyst), and brine.

Dry the organic layer over anhydrous sodium sulfate.
Filter to remove the drying agent.

Purify the crude allyl propionate by fractional distillation. Collect the fraction boiling at
approximately 123-125 °C.
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Diagram of Fischer Esterification Workflow:

Workup:

HSOa (catalyst) (1-2 hours) - NaHCOs wash NazS04 Distillation

- Brine wash

Click to download full resolution via product page

Caption: Fischer esterification workflow for allyl propionate synthesis.

Quantitative Analysis by Headspace Gas
Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of allyl propionate in a liquid
food matrix, such as a beverage.

Objective: To determine the concentration of allyl propionate in a beverage sample.

Materials and Equipment:

Headspace autosampler

o Gas chromatograph coupled to a mass spectrometer (GC-MS)

e GC column suitable for volatile compounds (e.g., DB-5ms or equivalent)

e Headspace vials with septa and caps

o Allyl propionate standard

« Internal standard (e.g., ethyl butyrate or other suitable non-interfering compound)
e Sodium chloride

» Deionized water

e Sample beverage
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Procedure:

» Standard Preparation: Prepare a stock solution of allyl propionate in ethanol. Create a
series of calibration standards by spiking known amounts of the stock solution into deionized
water or a model beverage matrix. Add a fixed concentration of the internal standard to each
calibration standard.

o Sample Preparation: Pipette a known volume (e.g., 5 mL) of the beverage sample into a
headspace vial. Add a precise amount of the internal standard solution. Add a saturating
amount of sodium chloride (to increase the volatility of the analyte). Seal the vial
immediately.

e Headspace GC-MS Analysis:

[¢]

Equilibrate the vials in the headspace autosampler at a set temperature and time (e.g.,
80°C for 15 minutes) to allow the volatile compounds to partition into the headspace.

[¢]

Inject a specific volume of the headspace into the GC-MS system.

[¢]

Use a suitable GC temperature program to separate the analytes.

[e]

Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification,
using characteristic ions for allyl propionate and the internal standard.

o Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of allyl
propionate to the peak area of the internal standard against the concentration of allyl
propionate in the standards. Determine the concentration of allyl propionate in the
beverage sample using the calibration curve.

Diagram of GC-MS Analysis Workflow:
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Sample & Standard Preparation

Allyl Propionate Standard + HS-GC-MS Analysis Data Processing
Internal Standard +
NacCl \
Headspace Gas Chromatography > Mass Spectrometry > Calibration Curve Quantification of
/ Incubation (Separation) (Detection) Construction Allyl Propionate
Beverage Sample +

Internal Standard +
NaCl

Click to download full resolution via product page

Caption: Workflow for quantitative analysis of allyl propionate by HS-GC-MS.

Sensory Evaluation Protocol

This protocol outlines a basic sensory evaluation to determine the flavor threshold and profile
of allyl propionate in a simple matrix.

Objective: To assess the sensory characteristics of allyl propionate.

Materials:

Allyl propionate

Deionized water or a simple sugar solution (e.g., 5% sucrose)

Sensory evaluation booths

Glassware for sample presentation

Trained sensory panelists (8-12)
Procedure:

o Sample Preparation: Prepare a series of solutions of allyl propionate in the chosen matrix
at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 ppm).
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» Triangle Test (Threshold Determination): Present panelists with three samples, two of which
are the blank matrix and one contains a low concentration of allyl propionate. Ask panelists
to identify the different sample. The lowest concentration at which a statistically significant
number of panelists can correctly identify the odd sample is the detection threshold.

» Descriptive Analysis (Flavor Profiling): Present panelists with a range of concentrations of
allyl propionate. Ask them to describe the aroma and flavor attributes using a standardized
lexicon (e.g., fruity, pineapple, pungent, chemical, etc.) and to rate the intensity of each
attribute on a scale (e.g., 1-9).

» Data Analysis: Analyze the data from the triangle tests to determine the detection threshold.
For the descriptive analysis, calculate the mean intensity ratings for each attribute at each
concentration and create a flavor profile diagram.

Diagram of Sensory Evaluation Logical Flow:

Prepare Samples:
Varying Concentrations
Threshold Test Descriptive Analysis
(e.g., Triangle Test) (Flavor Profile)

Data Analysis

Click to download full resolution via product page
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Caption: Logical flow for sensory evaluation of allyl propionate.

Stability Considerations

The stability of allyl propionate in food products can be influenced by factors such as pH,
temperature, and the presence of enzymes.

o Hydrolysis: As an ester, allyl propionate can undergo hydrolysis, breaking down into
propionic acid and allyl alcohol. This reaction is catalyzed by both acids and bases.[7]
Therefore, in highly acidic or alkaline food systems, the stability of allyl propionate may be
compromised, especially when combined with heat treatment.

» Thermal Degradation: High temperatures used in food processing, such as pasteurization or
baking, can potentially lead to the degradation of allyl propionate. A study on the thermal
degradation of the structurally similar allyl isothiocyanate in an aqueous solution at 100°C
showed the formation of various degradation products.[7][8][9] While specific data for allyl
propionate is limited, it is prudent to consider the potential for thermal degradation and to
conduct stability studies under specific processing conditions. The encapsulation of propionic
acid has been shown to reduce thermal volatilization, a technique that could potentially be
applied to allyl propionate.[10]

Flavor Perception

The perception of flavor is a complex process involving the interaction of volatile and non-
volatile compounds with receptors in the oral and nasal cavities. The fruity and sweet notes of
esters like allyl propionate are primarily detected by olfactory receptors in the nasal cavity.
The overall flavor perception, however, is a multisensory experience.

The molecular mechanisms of taste for sweet, umami, and bitter are known to be mediated by
G-protein coupled receptors (GPCRSs).[3][11][12] While the specific GPCRs responsible for the
perception of fruity esters like allyl propionate are a subject of ongoing research, it is
understood that a large family of olfactory receptors is responsible for detecting a vast array of
volatile compounds.

Diagram of a Simplified Flavor Perception Pathway:
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Caption: Simplified pathway of olfactory perception for a flavor compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.researchgate.net/publication/357290796_Influence_of_fresh_pineapple_intake_on_human_taste_detection_and_recognition_thresholds_of_basic_taste_stimulants
https://www.semanticscholar.org/paper/Thermal-Degradation-of-Allyl-Isothiocyanate-in-Chen-Ho/428367b9d3f700c4ab13d2088278c29f3d13f38a
https://www.semanticscholar.org/paper/Thermal-Degradation-of-Allyl-Isothiocyanate-in-Chen-Ho/428367b9d3f700c4ab13d2088278c29f3d13f38a
http://lib3.dss.go.th/fulltext/Journal/J.agri.food%20chem/1998/no.1p1-360/1998v46no1p220-223.pdf
https://pubmed.ncbi.nlm.nih.gov/10554222/
https://pubmed.ncbi.nlm.nih.gov/10554222/
https://pubs.rsc.org/en/content/articlelanding/2023/fo/d2fo04076j
https://pubs.rsc.org/en/content/articlelanding/2023/fo/d2fo04076j
https://pubs.rsc.org/en/content/articlelanding/2023/fo/d2fo04076j
https://www.chimia.ch/chimia/article/download/2021_552/131/10769
https://pubmed.ncbi.nlm.nih.gov/33390961/
https://pubmed.ncbi.nlm.nih.gov/33390961/
https://www.benchchem.com/product/b1584478#allyl-propionate-as-a-flavoring-agent-in-food-science-research
https://www.benchchem.com/product/b1584478#allyl-propionate-as-a-flavoring-agent-in-food-science-research
https://www.benchchem.com/product/b1584478#allyl-propionate-as-a-flavoring-agent-in-food-science-research
https://www.benchchem.com/product/b1584478#allyl-propionate-as-a-flavoring-agent-in-food-science-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584478?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

